2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the triazole ring, the piperidine ring, and the final coupling with the pyridine ring. Common reagents used in these reactions include azides, alkynes, and various catalysts. The reaction conditions often involve elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or pyridines.
Scientific Research Applications
2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]-3-(methyl)pyridine
- 2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]-3-(chloromethyl)pyridine
- 2-[[1-[2-(Triazol-1-yl)ethyl]piperidin-3-yl]methoxy]-3-(bromomethyl)pyridine
Uniqueness
The presence of the trifluoromethyl group in 2-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine distinguishes it from similar compounds. This group can significantly enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[1-[2-(triazol-1-yl)ethyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O/c17-16(18,19)14-4-1-5-20-15(14)25-12-13-3-2-7-23(11-13)9-10-24-8-6-21-22-24/h1,4-6,8,13H,2-3,7,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIWGEWUTKFPMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN2C=CN=N2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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